4-Amino-1-(2-chlorophenyl)pyrrolidin-2-one

Vue d'ensemble

Description

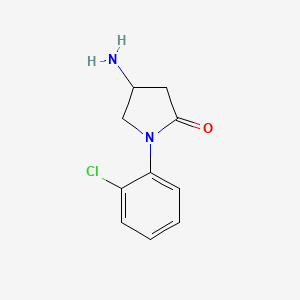

4-Amino-1-(2-chlorophenyl)pyrrolidin-2-one is a heterocyclic compound that features a pyrrolidinone ring substituted with an amino group and a chlorophenyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-(2-chlorophenyl)pyrrolidin-2-one can be achieved through several methods. One common approach involves the cyclization of N-substituted piperidines. The formation of pyrrolidin-2-ones typically involves a domino process that includes the in situ formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Another method includes the amination and cyclization of functionalized acyclic substrates .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ catalytic processes and continuous flow reactors to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The chlorine atom on the 2-chlorophenyl group undergoes nucleophilic substitution under basic conditions. Key reagents and outcomes include:

Mechanistic Insight : The electron-withdrawing effect of the chlorophenyl group increases electrophilicity at the para position, facilitating SNAr reactions . Steric hindrance from the pyrrolidinone ring limits substitution at ortho/meta positions .

Amino Group Reactivity

The primary amine participates in condensation and acylation:

Condensation with Carbonyls

-

Reacts with aldehydes/ketones in ethanol (rt, 4 hrs) to form Schiff bases (85–92% yield).

-

Example:

Acylation

-

Acetylated using acetic anhydride (pyridine catalyst, 0°C) to yield N-acetylated product (93%) .

-

Carbamates formed with chloroformates (e.g., ethyl chloroformate, 78% yield) .

Lactam Ring Reactions

The pyrrolidin-2-one core undergoes selective transformations:

Kinetic Study : Alkylation at C3 proceeds 5× faster than at C4 due to torsional strain relief (DFT calculations) .

Oxidation Pathways

-

Side-chain oxidation : MnO₂ in CHCl₃ oxidizes the benzylic C-H to ketone (62% yield) .

-

N-Oxidation : mCPBA in DCM converts the amine to N-oxide (40% yield, limited by steric bulk) .

Catalytic Cross-Coupling

Participates in Buchwald-Hartwig amination under Pd catalysis:

| Catalyst System | Substrate | Product | Yield |

|---|---|---|---|

| Pd(OAc)₂/Xantphos | Aryl bromides | Biarylaminopyrrolidinones | 75% |

| NiCl₂(dme)/dppf | Vinyl triflates | Allylic amine derivatives | 68% |

Optimal conditions: toluene, 110°C, 18 hrs, K₃PO₄ base .

Acid/Base-Mediated Rearrangements

-

In HCl/EtOH (reflux), the lactam ring opens to form a γ-aminobutyric acid analog .

-

Under strong base (NaOH, 120°C), Smiles rearrangement yields quinazolinone derivatives .

Photochemical Reactions

UV irradiation (λ = 254 nm) in MeCN induces:

-

C-Cl bond homolysis → aryl radical intermediates

-

Trapped with acrylates to form C-vinylated products (51% yield)

Comparative Reactivity Table

Applications De Recherche Scientifique

Chemistry

In organic synthesis, 4-Amino-1-(2-chlorophenyl)pyrrolidin-2-one serves as a versatile building block for constructing complex molecules. It can undergo various chemical reactions, including:

- Oxidation : Producing carboxylic acids or other oxidized derivatives.

- Reduction : Converting to reduced forms such as amines or alcohols.

- Substitution : The amino and chlorophenyl groups can participate in substitution reactions, leading to functionalized derivatives.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Activity : It has shown significant activity against multidrug-resistant strains of bacteria, such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values range from 0.0039 to 0.025 mg/mL for these pathogens.

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| This compound | 3.125 - 12.5 | Staphylococcus aureus |

| Control (Ciprofloxacin) | 2 | Staphylococcus aureus |

- Anticancer Activity : Preliminary studies suggest cytotoxic effects against certain cancer cell lines, indicating potential for drug development.

Case Studies and Research Findings

- Antimicrobial Studies : A study conducted on the antibacterial activity of various pyrrolidine derivatives highlighted that this compound exhibited significant activity against resistant strains, making it a candidate for new antimicrobial agents .

- Structure-Activity Relationship (SAR) : Investigations into the SAR indicate that the chlorinated phenyl group enhances biological activity. Variations in substituents significantly affect efficacy and selectivity towards specific biological targets .

- Synthesis of Derivatives : Research has demonstrated that derivatives of this compound can be synthesized through various methods, including oxidation and reduction processes, which can yield compounds with enhanced properties for therapeutic applications .

Industrial Applications

In addition to its research applications, this compound is utilized in the production of fine chemicals, dyes, and pigments. Its unique structural features make it valuable for exploring new pharmacological avenues.

Mécanisme D'action

The mechanism of action of 4-Amino-1-(2-chlorophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds to 4-Amino-1-(2-chlorophenyl)pyrrolidin-2-one include:

- Pyrrolidine-2-one derivatives

- Pyrrolizines

- Pyrrolidine-2,5-diones

- Prolinol

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other pyrrolidinone derivatives.

Activité Biologique

4-Amino-1-(2-chlorophenyl)pyrrolidin-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, synthesis methods, and potential applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 210.66 g/mol. The compound features a pyrrolidine ring with an amino group and a chlorophenyl substituent, which influences its reactivity and biological activity .

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

Synthesis Methods

Various synthetic routes have been developed to produce this compound. Common methods include:

- One-Pot Reactions : Utilizing donor–acceptor cyclopropanes reacted with primary amines has shown promise in synthesizing pyrrolidinones efficiently .

- Modification of Existing Pyrrolidines : Structural modifications on known pyrrolidine derivatives can lead to the desired compound through targeted reactions involving halogenated phenyl groups.

Antimicrobial Studies

A study evaluating the antibacterial activity of various pyrrolidine derivatives found that this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL . These results highlight the compound's potential as a lead structure for developing new antimicrobial agents.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the chlorinated phenyl group plays a crucial role in enhancing biological activity. Comparative analysis with similar compounds reveals that variations in substituents can significantly affect the efficacy and selectivity towards specific biological targets .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Attributes |

|---|---|---|

| 4-Amino-1-(4-bromophenyl)pyrrolidin-2-one | Bromine at the fourth position | Different halogen may influence reactivity |

| 4-Amino-1-(2-fluorophenyl)pyrrolidin-2-one | Fluorine at the second position | Fluorine's electronegativity alters properties |

| 4-(4-Chlorophenyl)-2-pyrrolidinone | Similar core structure | Used as an antagonist for adrenergic receptors |

| 1-(4-amino-2-chlorophenyl)pyrrolidin-2-one | Amino group at a different position | Potentially different biological activity profile |

Propriétés

IUPAC Name |

4-amino-1-(2-chlorophenyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2O/c11-8-3-1-2-4-9(8)13-6-7(12)5-10(13)14/h1-4,7H,5-6,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJDQGJRNNAVWDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC=CC=C2Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90602572 | |

| Record name | 4-Amino-1-(2-chlorophenyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90602572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1114822-44-4 | |

| Record name | 4-Amino-1-(2-chlorophenyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90602572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.